N-(3-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(3-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate aniline derivatives with cyclic diketones under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(3-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with fluorophenyl and methoxyphenyl groups. Examples are:
- 3-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
- N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide .
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C23H19FN2O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H19FN2O4/c1-30-17-7-5-13(6-8-17)14-9-20-18(21(27)10-14)12-19(23(29)26-20)22(28)25-16-4-2-3-15(24)11-16/h2-8,11-12,14H,9-10H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
NNEKVKDJTIPTHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)NC4=CC(=CC=C4)F)C(=O)C2 |
Origin of Product |
United States |
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